3-bromo-4-chloroisobenzofuran-1(3H)-one
Description
3-Bromo-4-chloroisobenzofuran-1(3H)-one is a halogenated derivative of isobenzofuran-1(3H)-one, a heterocyclic compound featuring a fused benzene and furan ring system. The bromo and chloro substituents at positions 3 and 4, respectively, confer distinct electronic and steric properties, making this compound a valuable intermediate in organic synthesis and pharmaceutical research. Isobenzofuranones are recognized for their biological significance, including antimicrobial and antitumor activities .
Properties
Molecular Formula |
C8H4BrClO2 |
|---|---|
Molecular Weight |
247.47 g/mol |
IUPAC Name |
3-bromo-4-chloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrClO2/c9-7-6-4(8(11)12-7)2-1-3-5(6)10/h1-3,7H |
InChI Key |
OQUATYPPWFZUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(OC2=O)Br)C(=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Isobenzofuranones
Key Observations :
- Halogen Position: Bromine at C3 (target compound) vs.
- Dual Halogenation: The presence of both Br and Cl in the target compound may increase molecular polarity compared to mono-halogenated analogs.
- Functional Groups : Substituents like acetyl () or phenyl () introduce distinct reactivity profiles, such as susceptibility to hydrolysis or cross-coupling reactions.
Physicochemical Properties
Table 3: Physical Properties
Discussion : The target compound’s higher molecular weight and dual halogenation suggest a melting point exceeding 190°C, consistent with trends observed in halogenated aromatics . Its solubility is expected to be poor in aqueous media but moderate in organic solvents like dichloromethane.
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